tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDYHBFUQULOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor, such as a diamine, and then introduce the difluoro groups and the tert-butyl carboxylate moiety through a series of reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications that can be further utilized in various applications.
Scientific Research Applications
Tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential as a lead compound in drug discovery and development.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among analogs arise from substituent variations, impacting molecular weight, polarity, and bioavailability.
*Calculated based on molecular formula.
Biological Activity
Tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS No. 1263178-02-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is often associated with various pharmacological properties. The following article explores its biological activity, including relevant research findings, case studies, and comparative data.
Neuroprotective Effects
Neuroprotection is another area where spirocyclic compounds have shown promise. Compounds like diazaspiro derivatives have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . Although direct evidence for this compound is scarce, its structural characteristics may confer similar neuroprotective effects.
Antimicrobial Activity
Some studies have indicated that spiro compounds possess antimicrobial properties. For example, certain spirocyclic compounds have been found to exhibit activity against various bacterial strains and fungi . The potential antimicrobial activity of this compound remains to be thoroughly investigated but could be an avenue for future research.
Comparative Studies
Table 1 summarizes the biological activities of various spirocyclic compounds related to this compound:
Research Highlights
- Anticancer Mechanisms : Research indicates that spirocyclic compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotection : Studies suggest that these compounds may reduce oxidative stress markers in neuronal cultures.
- Antimicrobial Properties : Some spiro compounds have been documented to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Q & A
Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Baseline Stability: Under recommended storage (2–8°C, dry), the compound is stable. Deviations (e.g., elevated temperatures, humidity) require empirical validation via HPLC or NMR monitoring over time .
- Stress Testing: Expose the compound to extremes (e.g., 40°C, UV light, acidic/basic buffers) and quantify degradation products. Use mass spectrometry to identify breakdown pathways .
Q. What hazardous decomposition products are formed during thermal degradation or combustion?
Q. How to design experiments addressing the lack of toxicological data for this compound?
Methodological Answer:
- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Proceed to ex vivo organoid models before rodent studies .
- Dose-Response Analysis: Use logarithmic dilution series (1 nM–100 µM) to establish IC₅₀ values. Correlate with structural analogs (e.g., tert-butyl spiro compounds) for predictive modeling .
Q. How can factorial design optimize reaction conditions for synthesizing or modifying this compound?
Methodological Answer:
- Variables: Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃). A 2³ factorial design identifies interactions.
- Response Metrics: Yield (HPLC purity), reaction time, byproduct formation. ANOVA determines significant factors .
Example Design Matrix:
| Run | X₁ (°C) | X₂ (Dielectric) | X₃ (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 4.3 (THF) | 5 | 62 |
| 2 | 50 | 20.7 (DMF) | 10 | 78 |
Q. How to reconcile contradictory data on reactivity in published studies?
Methodological Answer:
- Meta-Analysis: Compare reaction conditions (e.g., solvent, catalysts) across studies. Use computational tools (DFT) to model electronic effects of the difluoro and spiro motifs .
- Controlled Replication: Systematically vary one parameter (e.g., pH) while holding others constant. Statistical significance (p < 0.05) validates hypotheses .
Q. What theoretical frameworks guide the study of this compound’s biological or catalytic activity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonding with the diazaspiro core .
- Ligand-Based Design: Apply QSAR models using logP, polar surface area, and steric parameters from analogs (e.g., tert-butyl carboxylates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
